molecular formula C39H40N2O6+2 B1203911 Phaeantharine CAS No. 27670-80-0

Phaeantharine

Cat. No. B1203911
CAS RN: 27670-80-0
M. Wt: 632.7 g/mol
InChI Key: IWKHGZDMTOKGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phaeantharine is a member of isoquinolines.

Scientific Research Applications

Insecticidal and Antibacterial Properties

Phaeantharine, a quaternary bisbenzylisoquinoline alkaloid found in Phaeanthus ebracteolatus, shows potential as an insecticide and has moderate activity against gram-positive bacteria. This discovery suggests its possible use in developing natural insecticidal and antibacterial agents (van Beek et al., 1983).

Biotechnological Applications

While direct research on this compound's biotechnological applications is limited, it's noteworthy to explore the broader context of biotechnological applications in related fields. For instance, bacteriophage research, which includes the study of viruses that infect bacteria, has led to significant advances in biotechnology. This includes the development of phage display techniques and contributions to combating antibiotic-resistant bacterial infections (Petty et al., 2007). Additionally, polysaccharides, an important class of bioactive natural products, have shown diverse pharmacological applications such as immunoregulatory, anti-tumor, anti-virus, antioxidation, and hypoglycemic activities (Yu et al., 2018). These research areas provide a context for understanding the potential of this compound in biotechnological applications.

properties

CAS RN

27670-80-0

Molecular Formula

C39H40N2O6+2

Molecular Weight

632.7 g/mol

IUPAC Name

1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium

InChI

InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2

InChI Key

IWKHGZDMTOKGQP-UHFFFAOYSA-N

SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC

synonyms

phaeantharine chloride
phaeanthrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phaeantharine
Reactant of Route 2
Reactant of Route 2
Phaeantharine
Reactant of Route 3
Reactant of Route 3
Phaeantharine
Reactant of Route 4
Reactant of Route 4
Phaeantharine
Reactant of Route 5
Reactant of Route 5
Phaeantharine
Reactant of Route 6
Reactant of Route 6
Phaeantharine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.